N-methyl-1-(pyrazin-2-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}azetidin-3-amine
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Overview
Description
“N-methyl-1-(pyrazin-2-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}azetidin-3-amine” is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-1-(pyrazin-2-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}azetidin-3-amine” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazine Ring: Starting from commercially available precursors, the pyrazine ring can be synthesized through condensation reactions.
Introduction of the Trifluoromethoxyphenyl Group: This step may involve nucleophilic aromatic substitution or other coupling reactions to attach the trifluoromethoxyphenyl group to the pyrazine ring.
Formation of the Azetidine Ring: The azetidine ring can be constructed through cyclization reactions, often involving the use of azetidine precursors and suitable catalysts.
N-Methylation: The final step involves the methylation of the nitrogen atom in the azetidine ring, typically using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-methyl-1-(pyrazin-2-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}azetidin-3-amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structural properties.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “N-methyl-1-(pyrazin-2-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}azetidin-3-amine” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modulate.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(pyrazin-2-yl)-N-{[4-(methoxy)phenyl]methyl}azetidin-3-amine
- N-methyl-1-(pyrazin-2-yl)-N-{[4-(fluoromethoxy)phenyl]methyl}azetidin-3-amine
Uniqueness
“N-methyl-1-(pyrazin-2-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}azetidin-3-amine” is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to similar compounds.
Properties
IUPAC Name |
N-methyl-1-pyrazin-2-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c1-22(13-10-23(11-13)15-8-20-6-7-21-15)9-12-2-4-14(5-3-12)24-16(17,18)19/h2-8,13H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJBDHSLELHFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC(F)(F)F)C2CN(C2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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